

In-Depth Technical Guide: Methyl 2-amino-6-fluoro-3-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2-amino-6-fluoro-3-nitrobenzoate*

Cat. No.: *B1323410*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-amino-6-fluoro-3-nitrobenzoate**, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Data Summary

The key quantitative data for **Methyl 2-amino-6-fluoro-3-nitrobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	214.1506 g/mol	[1]
Chemical Formula	C ₈ H ₇ FN ₂ O ₄	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[2]
CAS Number	346691-23-4	[1]

Physicochemical Characteristics

Methyl 2-amino-6-fluoro-3-nitrobenzoate is an organic compound featuring a benzene ring substituted with amino, fluoro, and nitro functional groups, along with a methyl ester. The presence of these groups, particularly the fluorine atom and the nitro group, suggests its potential utility as a building block in the synthesis of more complex molecules with specific biological activities.[3][4] Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][5][6] The nitroaromatic scaffold is also a key feature in a number of therapeutic agents, known to undergo bioreduction in biological systems to exert their effects.[4][7][8]

Experimental Protocols

While specific, validated experimental protocols for **Methyl 2-amino-6-fluoro-3-nitrobenzoate** are not extensively published in peer-reviewed literature, the following sections outline detailed methodologies for its synthesis and analysis based on established procedures for structurally similar compounds.

Proposed Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

The synthesis of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** can be envisioned as a multi-step process, likely commencing from a substituted dichlorobenzoic acid. The following protocol is a hypothetical pathway based on analogous chemical transformations.[9]

Step 1: Nitration of 2,6-dichlorobenzoic acid

- Under an inert nitrogen atmosphere, 2,6-dichlorobenzoic acid is added to concentrated sulfuric acid.
- A pre-configured mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the reaction temperature at a controlled level.
- The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

- The reaction mixture is then cooled and the product, 2,6-dichloro-3-nitrobenzoic acid, is extracted using a suitable organic solvent like dichloromethane.
- The organic phases are combined, washed, and concentrated to yield the nitrated intermediate.^[9]

Step 2: Esterification

- The 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol.
- A catalytic amount of concentrated sulfuric acid is added.
- The mixture is heated to reflux and the reaction is monitored by HPLC.
- Upon completion, the solvent is removed under reduced pressure, and the resulting ester is purified.

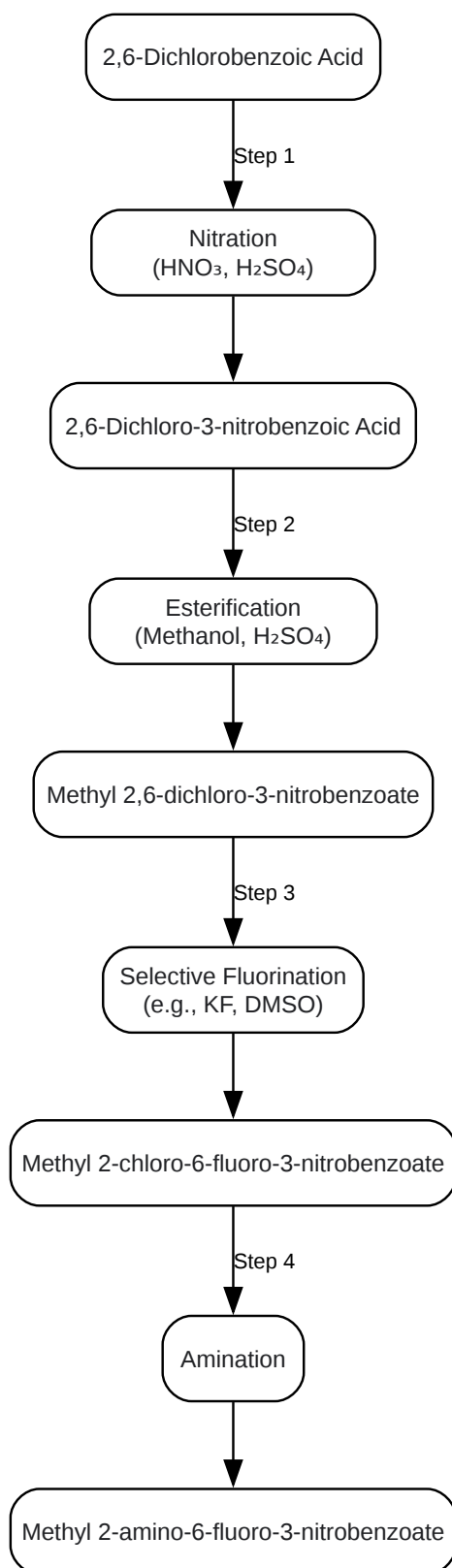
Step 3: Selective Fluorination

- The methyl 2,6-dichloro-3-nitrobenzoate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- A fluorinating agent, for instance, an alkali metal fluoride, is added.
- The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with fluorine. The regioselectivity of this step is crucial.
- The product, methyl 2-chloro-6-fluoro-3-nitrobenzoate, is isolated and purified.

Step 4: Amination

- The final step would involve the selective displacement of the remaining chlorine atom with an amino group. This could potentially be achieved through various amination methodologies.

Diagram of the Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** and to monitor the progress of synthesis reactions.
- Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm) is suitable.[\[10\]](#)
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) would likely provide good separation.[\[10\]](#)
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound would be appropriate.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Methyl 2-amino-6-fluoro-3-nitrobenzoate**.
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum would show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
- ¹⁹F NMR: Fluorine NMR would provide a specific signal for the fluorine atom, and its coupling to adjacent protons would help confirm its position on the aromatic ring.
- Sample Preparation: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.[\[11\]](#)

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Method: Electrospray ionization (ESI) or another soft ionization technique would be suitable to observe the molecular ion peak. High-resolution mass spectrometry (HRMS) would provide an accurate mass for elemental composition confirmation.

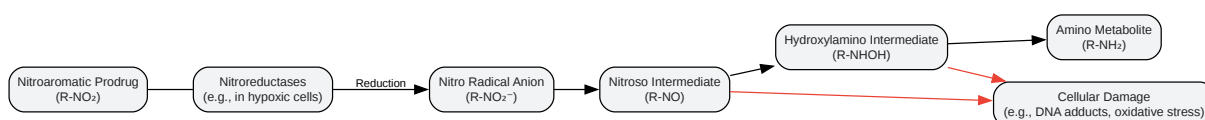
Potential Biological Significance and Signaling Pathways

Direct experimental data on the biological activity of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** is not currently available in the public domain. However, its structural features suggest several areas of potential interest for drug discovery and development.

Role of the Nitroaromatic Moiety

Nitroaromatic compounds are known to be bioreductively activated in biological systems.[4][8] This process, often occurring under hypoxic conditions found in tumors or certain microbial environments, involves the reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino species, and ultimately the corresponding amine.[4] These reactive intermediates can induce cellular damage, making nitroaromatic compounds effective as anticancer and antimicrobial agents.[7][8]

Generalized Signaling Pathway for Nitroaromatic Prodrug Activation



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Caption: Bioreductive activation of a generic nitroaromatic compound.

Influence of Fluorine Substitution

The incorporation of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3][5][6] The strong carbon-fluorine bond can block sites of metabolism, thereby increasing the drug's half-life.[6] Fluorine can also alter the acidity or basicity of nearby functional groups and influence the molecule's conformation, which can lead to enhanced binding to biological targets.[3][5]

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors, particularly in oncology, feature substituted aromatic rings. The specific substitution pattern of **Methyl 2-amino-6-fluoro-3-nitrobenzoate** makes it a plausible starting material or intermediate for the synthesis of novel kinase inhibitors. The amino group can serve as a handle for further chemical modifications to build more complex structures that can interact with the ATP-binding pocket of kinases.

Conclusion

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a compound of significant interest for chemical synthesis and drug discovery. While direct biological data is lacking, its structural components—a fluorinated aromatic ring and a nitro group—are hallmarks of many successful therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this molecule in the development of new pharmaceuticals. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its therapeutic potential.

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